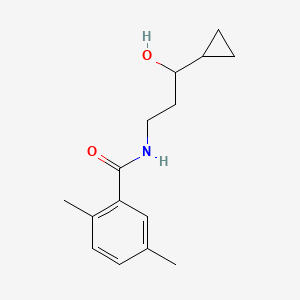
N-(3-cyclopropyl-3-hydroxypropyl)-2,5-dimethylbenzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Molecular Structure Analysis
The molecular structure of a compound determines its properties and reactivity . Unfortunately, the specific molecular structure of “N-(3-cyclopropyl-3-hydroxypropyl)-2,5-dimethylbenzamide” is not provided in the available resources.Chemical Reactions Analysis
The chemical reactions involving similar compounds can be quite diverse, depending on the functional groups present in the molecule . The specific reactions that “this compound” undergoes are not detailed in the available resources.科学研究应用
N-(3-cyclopropyl-3-hydroxypropyl)-2,5-dimethylbenzamide has been investigated as a potential therapeutic agent for the treatment of various diseases and conditions, including cancer, Alzheimer’s disease, and diabetes. In addition, it has been studied for its potential use as an anti-inflammatory agent and as a potential drug delivery system. This compound has also been explored as a potential substrate for the development of new pharmaceuticals, such as anti-cancer drugs, antibiotics, and antiviral agents.
作用机制
The exact mechanism of action of N-(3-cyclopropyl-3-hydroxypropyl)-2,5-dimethylbenzamide is not yet fully understood, but it is thought to involve the inhibition of certain enzymes involved in the metabolism of proteins, carbohydrates, and lipids. In addition, it has been suggested that this compound may interfere with the activity of certain receptors involved in the regulation of cellular processes.
Biochemical and Physiological Effects
This compound has been shown to inhibit the activity of certain enzymes involved in the metabolism of proteins, carbohydrates, and lipids. It has also been shown to reduce inflammation and to modulate the activity of certain receptors involved in the regulation of cellular processes. In addition, this compound has been shown to reduce the growth of certain tumor cells in vitro and to reduce the proliferation of certain cancer cells in vivo.
实验室实验的优点和局限性
N-(3-cyclopropyl-3-hydroxypropyl)-2,5-dimethylbenzamide has several advantages for use in laboratory experiments. It is relatively easy to synthesize, and its unique properties make it a useful tool for studying a variety of biological processes. However, it is important to note that this compound is a relatively new molecule and has not been extensively studied yet, so there are still many unknowns about its effects and potential applications.
未来方向
Future research on N-(3-cyclopropyl-3-hydroxypropyl)-2,5-dimethylbenzamide could focus on further elucidating its mechanism of action, exploring its potential therapeutic applications, and developing new methods of synthesis. In addition, further research could be conducted to investigate the potential of this compound as a drug delivery system, as well as its potential to modulate the activity of certain receptors. Additional research could also focus on developing novel methods of synthesis and exploring the potential of this compound as an anti-inflammatory agent. Finally, further research could be conducted to investigate the potential of this compound as a substrate for the development of new pharmaceuticals.
合成方法
N-(3-cyclopropyl-3-hydroxypropyl)-2,5-dimethylbenzamide can be synthesized from the reaction of 3-cyclopropyl-3-hydroxypropyl bromide and 2,5-dimethylbenzamide in the presence of sodium hydride. The reaction is carried out in an inert atmosphere, such as nitrogen, and the product is isolated by column chromatography. The reaction yields a white, crystalline powder with a melting point of approximately 130°C and a boiling point of about 280°C.
属性
IUPAC Name |
N-(3-cyclopropyl-3-hydroxypropyl)-2,5-dimethylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO2/c1-10-3-4-11(2)13(9-10)15(18)16-8-7-14(17)12-5-6-12/h3-4,9,12,14,17H,5-8H2,1-2H3,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GABPNUXYEJYEDR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)C(=O)NCCC(C2CC2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N'-(3-chloro-4-fluorophenyl)-N-{2-[4-(thiophen-2-yl)piperidin-1-yl]ethyl}ethanediamide](/img/structure/B6503301.png)
![1-benzyl-3-{2-[4-(thiophen-2-yl)piperidin-1-yl]ethyl}urea](/img/structure/B6503302.png)
![2-(4-{[4-(thiophen-3-yl)piperidin-1-yl]sulfonyl}phenyl)-1lambda6,2-thiazinane-1,1-dione](/img/structure/B6503315.png)
![(2Z)-2-[(3-fluorophenyl)methylidene]-6-hydroxy-7-[(pyrrolidin-1-yl)methyl]-2,3-dihydro-1-benzofuran-3-one](/img/structure/B6503334.png)
![4-ethyl-N-[2-hydroxy-2-methyl-4-(methylsulfanyl)butyl]benzamide](/img/structure/B6503335.png)
![N-[2-hydroxy-2-methyl-4-(methylsulfanyl)butyl]-2,5-dimethylbenzamide](/img/structure/B6503337.png)
![5-chloro-N-[2-hydroxy-2-methyl-4-(methylsulfanyl)butyl]thiophene-2-carboxamide](/img/structure/B6503342.png)
![N-[2-hydroxy-2-methyl-4-(methylsulfanyl)butyl]-2-(trifluoromethyl)benzamide](/img/structure/B6503348.png)
![1-[(4-chlorophenyl)methyl]-3,7-dimethyl-8-[(2-methylprop-2-en-1-yl)sulfanyl]-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B6503356.png)
![7-[(2Z)-3-chlorobut-2-en-1-yl]-3-methyl-8-{[(4-methylphenyl)methyl]sulfanyl}-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B6503363.png)
![7-[(2Z)-3-chlorobut-2-en-1-yl]-3-methyl-8-[(2-methylprop-2-en-1-yl)sulfanyl]-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B6503364.png)

![N'-(2,4-dimethoxyphenyl)-N-[2-hydroxy-2-methyl-4-(methylsulfanyl)butyl]ethanediamide](/img/structure/B6503373.png)
![N'-(5-chloro-2-methoxyphenyl)-N-[2-hydroxy-2-methyl-4-(methylsulfanyl)butyl]ethanediamide](/img/structure/B6503381.png)